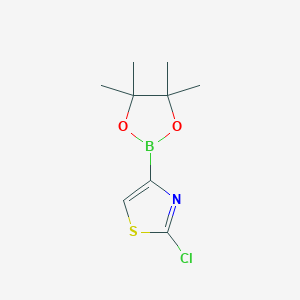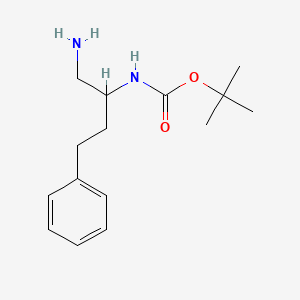![molecular formula C15H22N2O2 B6335626 Benzyl N-[(1-aminocyclohexyl)methyl]carbamate CAS No. 1352999-39-3](/img/structure/B6335626.png)
Benzyl N-[(1-aminocyclohexyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
BNAC has a variety of applications in scientific research. It is used in the synthesis of drugs and other organic compounds, as well as in laboratory experiments. BNAC is also used in the synthesis of peptides, proteins, and other biologically active compounds. Additionally, BNAC is used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.
Mechanism of Action
BNAC acts as an inhibitor of certain enzymes, such as cytochrome P450. Inhibition of these enzymes can lead to a decrease in the production of toxic metabolites, as well as a decrease in the activity of certain drugs. Additionally, BNAC can inhibit the activity of certain proteins, such as the transcription factor NF-κB. This can lead to a decrease in the expression of certain genes, resulting in a decrease in the production of certain proteins.
Biochemical and Physiological Effects
BNAC has been shown to have a variety of biochemical and physiological effects. In laboratory studies, BNAC has been shown to inhibit the activity of certain enzymes, as well as to inhibit the activity of certain proteins. Additionally, BNAC has been shown to reduce the production of certain metabolites and to reduce the activity of certain drugs. Finally, BNAC has been shown to reduce the expression of certain genes, resulting in a decrease in the production of certain proteins.
Advantages and Limitations for Lab Experiments
BNAC has several advantages for laboratory experiments. It is a relatively new compound, making it easier to synthesize and easier to study. Additionally, BNAC is relatively inexpensive and easy to obtain, making it a cost-effective option for laboratory experiments. However, BNAC does have some limitations. It is not as widely used as some other compounds, making it difficult to find reliable sources of information. Additionally, BNAC is relatively new, so there is still much to be learned about its effects and applications.
Future Directions
There are a variety of future directions that can be explored with BNAC. One possible direction is to further explore its biochemical and physiological effects. Additionally, further research can be done to determine the optimal conditions for the synthesis of BNAC and to explore its applications in drug synthesis and laboratory experiments. Finally, further research can be done to explore the structure and function of proteins that are affected by BNAC.
Synthesis Methods
BNAC is synthesized through a two-step process. The first step involves the reaction of benzyl alcohol with 1-amino-cyclohexane in the presence of sodium hydroxide. This reaction produces the desired product, BNAC, along with a by-product of sodium benzoate. The second step involves the addition of methyl iodide to the reaction mixture, resulting in the formation of BNAC. The reaction is completed when the product is extracted with ethyl acetate and purified by column chromatography.
properties
IUPAC Name |
benzyl N-[(1-aminocyclohexyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-15(9-5-2-6-10-15)12-17-14(18)19-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTQZDLIVCKZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid](/img/structure/B6335593.png)
![Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335595.png)
![Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B6335608.png)
![Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B6335633.png)
![Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B6335636.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(naphthalen-2-yl)acetic acid](/img/structure/B6335640.png)
![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)
